molecular formula C2HClN2O2S2 B1321591 1,3,4-Thiadiazole-2-sulfonyl chloride CAS No. 362521-36-6

1,3,4-Thiadiazole-2-sulfonyl chloride

Cat. No.: B1321591
CAS No.: 362521-36-6
M. Wt: 184.6 g/mol
InChI Key: CIIBBRJFKALYAK-UHFFFAOYSA-N
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Description

1,3,4-Thiadiazole-2-sulfonyl chloride is a useful research compound. Its molecular formula is C2HClN2O2S2 and its molecular weight is 184.6 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antiviral Activity

1,3,4-Thiadiazole-2-sulfonyl chloride derivatives have been synthesized and tested for their antiviral activities. For instance, Chen et al. (2010) synthesized derivatives with certain anti-tobacco mosaic virus activity, highlighting their potential in combating viral infections (Chen et al., 2010).

Preparation of Oxadiazoles and Thiadiazole Analogues

Baxendale et al. (2005) demonstrated the use of this compound in the preparation of a library of oxadiazoles and thiadiazole analogues. This showcases its utility in the synthesis of diverse chemical compounds (Baxendale et al., 2005).

Anti-HIV Agents

The compound has been used in the synthesis of chiral 1,3,4-thiadiazole-based bis-sulfonamides and tri-sulfonamide analogues, which were evaluated for their anti-HIV properties, indicating their potential as antiviral agents (Shafique et al., 2018).

Parallel Synthesis Strategy

Hu et al. (1999) utilized this compound in a "catch and release" synthesis strategy for the parallel synthesis of thiadiazoles, showing its application in advanced synthetic methodologies (Hu et al., 1999).

Anticonvulsant Activity

The compound is also used in synthesizing 1,3,4-thiadiazole derivatives with significant anticonvulsant activity, as demonstrated by Harish et al. (2014), who synthesized 2,5-disubstituted derivatives that showed potent anticonvulsant effects (Harish et al., 2014).

Designing Anticancer Agents

Abas et al. (2021) reported the use of this compound in designing novel anticancer sulfonamide-based derivatives as potential carbonic anhydrase inhibitors, indicating its relevance in anticancer drug design (Abas et al., 2021).

Antimicrobial and Antifungal Action

Sych et al. (2019) extended the range of derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, including those derived from this compound, showing significant antimicrobial and antifungal activities (Sych et al., 2019).

Future Directions

1,3,4-Thiadiazole derivatives have shown potential in various areas, including as antibacterial agents . Future research could focus on further exploring these properties and developing new derivatives with enhanced activity .

Biochemical Analysis

Biochemical Properties

1,3,4-Thiadiazole-2-sulfonyl chloride plays a crucial role in biochemical reactions, particularly in the synthesis of biologically active molecules. This compound is known to interact with a variety of enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes by forming covalent bonds with their active sites. This interaction can lead to the modification of enzyme activity, which is useful in studying enzyme mechanisms and developing enzyme inhibitors. Additionally, this compound can react with amino groups in proteins, leading to the formation of stable sulfonamide linkages. This property is exploited in the modification of proteins for various biochemical applications .

Cellular Effects

The effects of this compound on cellular processes are diverse and significant. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of kinases, which are enzymes that play a critical role in cell signaling. By inhibiting specific kinases, this compound can alter the phosphorylation status of key signaling proteins, thereby affecting downstream signaling events. Furthermore, this compound has been shown to impact gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression levels of various genes, ultimately influencing cellular functions and metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is the covalent modification of enzyme active sites. The sulfonyl chloride group of the compound reacts with nucleophilic residues, such as serine or cysteine, in the active sites of enzymes. This reaction results in the formation of a covalent bond, leading to enzyme inhibition. Additionally, this compound can bind to DNA and proteins, affecting their structure and function. These binding interactions can lead to changes in gene expression and protein activity, contributing to the compound’s overall biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under acidic conditions but can undergo hydrolysis in the presence of water, leading to the formation of sulfonic acid derivatives. Over time, the degradation of this compound can affect its efficacy in biochemical assays and experiments. Long-term studies have shown that the compound can have sustained effects on cellular functions, including prolonged enzyme inhibition and alterations in gene expression. These temporal effects are important considerations in the design and interpretation of biochemical experiments .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, it can lead to toxic or adverse effects. For instance, high doses of this compound have been associated with cytotoxicity and tissue damage in animal studies. These threshold effects highlight the importance of careful dosage optimization in preclinical studies to balance efficacy and safety .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of reactive intermediates. These intermediates can further react with cellular macromolecules, contributing to the compound’s biochemical effects. Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can cross cellular membranes due to its mesoionic nature, allowing it to interact with intracellular targets. Once inside the cell, this compound can bind to proteins and other biomolecules, affecting its localization and accumulation. These interactions are crucial for the compound’s biochemical activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, where it exerts its effects. For example, the presence of nuclear localization signals can facilitate the transport of this compound into the nucleus, allowing it to interact with DNA and transcription factors. Similarly, mitochondrial targeting signals can direct the compound to mitochondria, where it can affect mitochondrial function and metabolism .

Properties

IUPAC Name

1,3,4-thiadiazole-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HClN2O2S2/c3-9(6,7)2-5-4-1-8-2/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIIBBRJFKALYAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=C(S1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HClN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50615042
Record name 1,3,4-Thiadiazole-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50615042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

362521-36-6
Record name 1,3,4-Thiadiazole-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50615042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 1,3,4-Thiadiazole-2-sulfonyl chloride in organic synthesis?

A1: this compound is a valuable building block in organic synthesis, particularly for creating substituted 1,3,4-thiadiazoles. This compound readily reacts with amines, enabling the introduction of diverse substituents onto the thiadiazole ring. This versatility makes it a useful precursor for synthesizing a wide range of compounds with potential applications in various fields. For instance, [5-acetylamino-1,3,4-thiadiazole-2-sulfonyl chloride was synthesized from 5-amino-2-mercapto-1,3,4-thiadiazole, and further reacted with nucleophiles such as N-methyl piperazine and aniline to produce the corresponding sulfonamides] [].

Q2: How is the structure of this compound derivatives confirmed?

A2: The structures of this compound derivatives are confirmed using various spectroscopic techniques. [Researchers often utilize Infrared Spectroscopy (IR), Hydrogen Nuclear Magnetic Resonance (H-NMR), and Liquid Chromatography-Mass Spectrometry (LC-MS) to characterize these compounds] []. These methods provide complementary information about the functional groups, connectivity, and molecular weight of the synthesized molecules, ensuring their accurate identification.

Q3: Are there any structural insights into this compound derivatives?

A3: Yes, crystallographic studies on compounds like 5-tert-Butyloxycarbonylamino-1,3,4-thiadiazole-2-sulfonyl chloride reveal important structural features. [Analysis of bond lengths and angles indicates a strong interaction between the sulfonyl group and the thiadiazole ring] [, ]. This interaction influences the overall conformation of the molecule and may have implications for its reactivity and biological activity.

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